1,2,4,5-Tetrakis(propionylamino)benzene
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Overview
Description
1,2,4,5-Tetrakis(propionylamino)benzene is an organic compound characterized by the presence of four propionylamino groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrakis(propionylamino)benzene typically involves the reaction of 1,2,4,5-tetraaminobenzene with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of amide bonds between the amino groups and the propionyl chloride, resulting in the desired product. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 0°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Tetrakis(propionylamino)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the propionylamino groups to primary amines.
Substitution: The propionylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 1,2,4,5-Tetraaminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4,5-Tetrakis(propionylamino)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrakis(propionylamino)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propionylamino groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrakis(4-carboxyphenyl)benzene: Known for its use in metal-organic frameworks (MOFs) and coordination polymers.
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Utilized in the synthesis of luminescent materials and sensors.
Uniqueness
1,2,4,5-Tetrakis(propionylamino)benzene is unique due to its specific functional groups, which impart distinct chemical reactivity and potential applications. The propionylamino groups provide versatility in chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
631869-09-5 |
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Molecular Formula |
C18H26N4O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2,4,5-tris(propanoylamino)phenyl]propanamide |
InChI |
InChI=1S/C18H26N4O4/c1-5-15(23)19-11-9-13(21-17(25)7-3)14(22-18(26)8-4)10-12(11)20-16(24)6-2/h9-10H,5-8H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26) |
InChI Key |
UVIKRQAACCNUEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1NC(=O)CC)NC(=O)CC)NC(=O)CC |
Origin of Product |
United States |
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